

Application Notes and Protocols for CCR4 Inhibitors in Cancer Immunotherapy

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These application notes provide a comprehensive overview of the use of C-C Chemokine Receptor 4 (CCR4) inhibitors in cancer immunotherapy, with a focus on the humanized monoclonal antibody Mogamulizumab. This document includes a summary of clinical trial data, detailed experimental protocols for evaluating CCR4 inhibitors, and diagrams of key biological pathways and experimental workflows.

Introduction to CCR4 in Cancer Immunotherapy

C-C Chemokine Receptor 4 (CCR4) is a key chemokine receptor involved in the migration of various T-cell subsets.[1][2] In the context of cancer, CCR4 is often highly expressed on the surface of malignant T-cells in certain hematological malignancies, such as Cutaneous T-Cell Lymphoma (CTCL) and Adult T-cell Leukemia/Lymphoma (ATLL).[3][4] Furthermore, CCR4 is characteristically expressed on regulatory T-cells (Tregs), which are potent suppressors of the anti-tumor immune response.[1][5] Tumor cells can secrete the CCR4 ligands, CCL17 and CCL22, to recruit Tregs into the tumor microenvironment, thereby creating an immunosuppressive shield that facilitates tumor growth and immune evasion.[6]

CCR4 inhibitors, such as the monoclonal antibody Mogamulizumab, represent a targeted therapeutic strategy. Mogamulizumab exerts its anti-tumor effects through two primary mechanisms:



- Direct targeting of CCR4-positive malignant T-cells: By binding to CCR4 on cancerous T-cells, Mogamulizumab flags these cells for destruction by the immune system through a process called Antibody-Dependent Cellular Cytotoxicity (ADCC).[1]
- Depletion of regulatory T-cells (Tregs): Mogamulizumab also binds to CCR4 on Tregs, leading to their depletion within the tumor microenvironment. This reduction in immunosuppressive Tregs can unleash the patient's own anti-tumor immune response.[1]

Data Presentation: Clinical Efficacy of Mogamulizumab

The following tables summarize the quantitative data from key clinical trials of Mogamulizumab in various cancer types.

Table 1: Efficacy of Mogamulizumab in Cutaneous T-Cell Lymphoma (CTCL) - MAVORIC Trial



Endpoint	Mogamulizum ab (n=186)	Vorinostat (n=186)	p-value	Reference
Progression-Free Survival (PFS) (Investigator Assessed)	7.7 months	3.1 months	< 0.0001	[7]
Overall Response Rate (ORR) (Investigator Assessed)	28%	5%	< 0.0001	[7]
Complete Response (CR)	5 patients	0 patients	-	[7]
Duration of Response (DoR) (Skin)	20.6 months	10.7 months	-	[7]
Responses lasting ≥6 months (Blood)	49.2%	5.6%	-	[8]
Responses lasting ≥6 months (Skin)	27.4%	7.5%	-	[8]

Table 2: Efficacy of Mogamulizumab in Relapsed/Refractory Adult T-cell Leukemia/Lymphoma (ATLL)



Study	Treatme nt	Number of Patients	Overall Respon se Rate (ORR)	Complet e Respon se (CR)	Median Duratio n of Respon se (DoR)	Median Progres sion- Free Survival (PFS)	Referen ce
Phase II Study (US, EU, Latin America)	Mogamul izumab	47	11% (confirme d)	1	5.65 months	0.93 months	[9]
Investigat or's Choice	24	0%	0	-	0.88 months	[9]	
Prospecti ve Observati onal Study (Japan)	Mogamul izumab (monothe rapy or combinati on)	101	65%	44	-	7.4 months	[10]

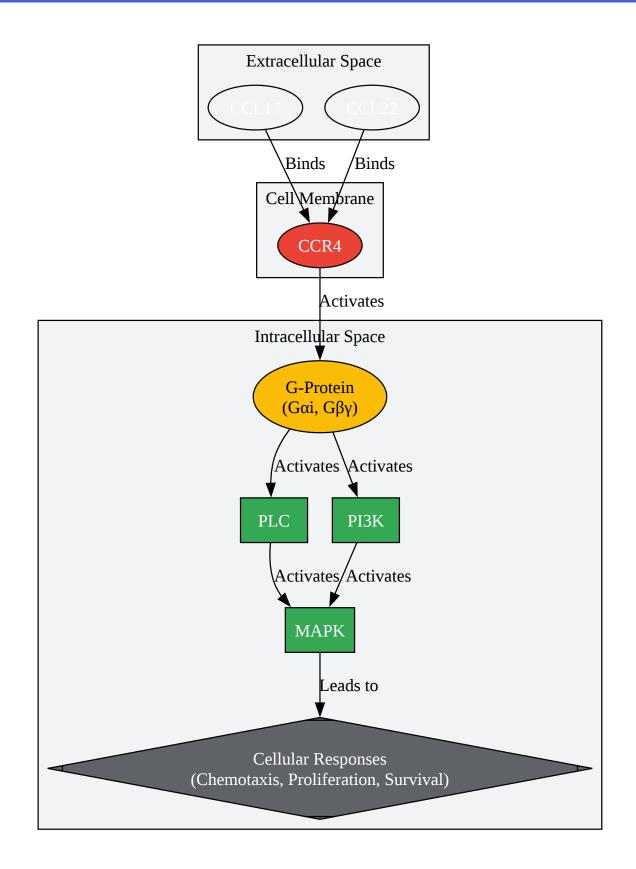
Table 3: Efficacy of Mogamulizumab in Advanced Solid Tumors



Study	Treatmen t	Number of Patients	Overall Respons e Rate (ORR)	Stable Disease (SD)	Notable Respons es	Referenc e
Phase Ia/Ib Trials (CCR4- negative solid cancers)	Mogamuliz umab	49	1 Partial Response	9	Durable clinical response in 2 esophagea I and 2 lung cancer patients.	[11][12]
Phase I Study (in combinatio n with Nivolumab)	Mogamuliz umab + Nivolumab	90 (expansion part)	-	-	confirmed responses (27%) in 15 hepatocell ular carcinoma patients; 1 confirmed and 2 unconfirme d responses in 15 pancreatic adenocarci noma patients.	[13]

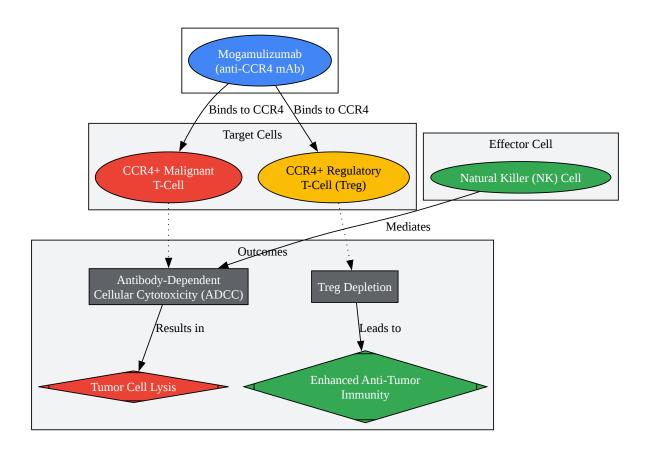
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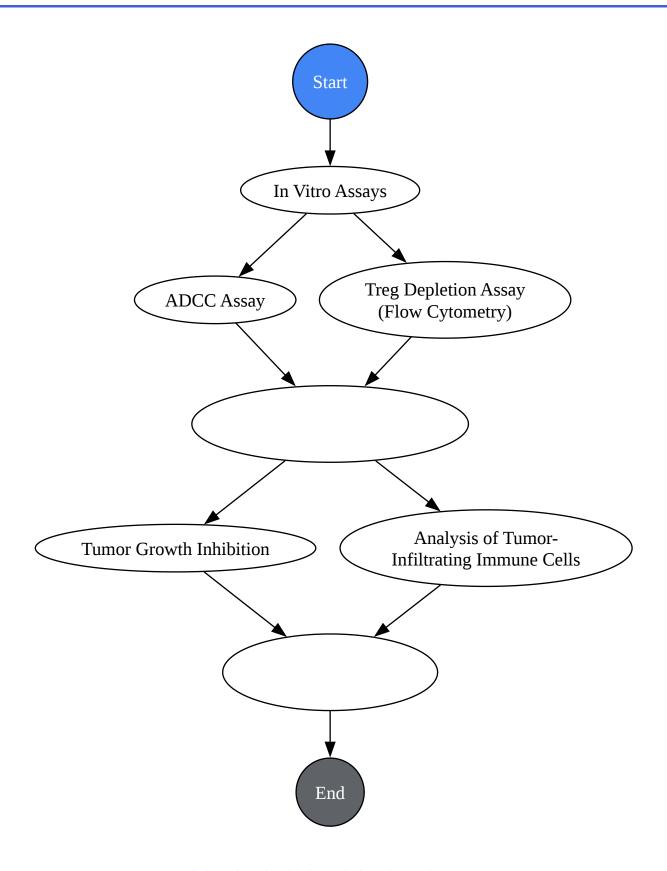
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Experimental Protocols



Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol is designed to measure the ability of a CCR4 inhibitor to induce the killing of CCR4-expressing target cells by effector cells, such as Natural Killer (NK) cells.

Materials:

- CCR4-expressing target cancer cells (e.g., a CTCL cell line)
- Effector cells: Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells
- CCR4 inhibitor (e.g., Mogamulizumab) and isotype control antibody
- Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
- Target cell labeling dye (e.g., Calcein AM or a fluorescent protein)
- Dead cell stain (e.g., Propidium Iodide or 7-AAD)
- 96-well U-bottom plates
- Flow cytometer

Protocol:

- Target Cell Preparation:
 - Culture CCR4-expressing target cells to a sufficient density.
 - Label the target cells with a fluorescent dye according to the manufacturer's instructions.
 This will allow for their identification by flow cytometry.
 - Wash the labeled target cells twice with cell culture medium and resuspend at a concentration of 1 x 10⁵ cells/mL.
- Effector Cell Preparation:
 - Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).



- Alternatively, purify NK cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- Wash the effector cells and resuspend them in cell culture medium at the desired concentration to achieve the desired Effector-to-Target (E:T) ratios (e.g., 25:1, 12.5:1).

Assay Setup:

- Plate 50 μL of labeled target cells (5,000 cells) into each well of a 96-well U-bottom plate.
- $\circ~$ Add 50 μL of the CCR4 inhibitor at various concentrations (and the isotype control) to the respective wells.
- Incubate the plate for 30 minutes at 37°C to allow the antibody to bind to the target cells.
- Add 100 μL of the effector cell suspension to each well to achieve the desired E:T ratios.
- Include control wells:
 - Target cells only (spontaneous release)
 - Target cells with effector cells (no antibody)
 - Target cells with isotype control antibody and effector cells
 - Target cells with lysis buffer (maximum release)
- Incubation and Staining:
 - Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-to-cell contact.
 - Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
 - After incubation, add a dead cell stain (e.g., 7-AAD) to each well and incubate for 15 minutes at room temperature in the dark.
- Data Acquisition and Analysis:
 - Acquire events from each well using a flow cytometer.



- Gate on the target cell population based on their fluorescent label.
- Within the target cell gate, determine the percentage of dead cells (positive for the dead cell stain).
- Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [
 (% Experimental Lysis % Spontaneous Lysis) / (% Maximum Lysis % Spontaneous Lysis)] * 100

In Vitro Treg Depletion Assay by Flow Cytometry

This protocol measures the ability of a CCR4 inhibitor to deplete CCR4-positive Tregs from a mixed population of immune cells.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- CCR4 inhibitor (e.g., Mogamulizumab) and isotype control antibody
- Cell culture medium (e.g., RPMI-1640) with 10% FBS
- Fluorescently conjugated antibodies for flow cytometry:
 - Anti-CD3 (T-cell marker)
 - Anti-CD4 (Helper T-cell marker)
 - Anti-CD25 (Treg marker)
 - Anti-FoxP3 (Treg transcription factor)
 - Anti-CCR4
- Fixation/Permeabilization buffer for intracellular staining (for FoxP3)
- 96-well U-bottom plates
- Flow cytometer



Protocol:

- Cell Preparation and Treatment:
 - Isolate PBMCs from healthy donor blood.
 - Resuspend PBMCs at a concentration of 1 x 10⁶ cells/mL in cell culture medium.
 - Plate 100 μL of the PBMC suspension into each well of a 96-well U-bottom plate.
 - Add the CCR4 inhibitor at various concentrations (and the isotype control) to the respective wells.
 - Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
- Cell Staining (Surface Markers):
 - After incubation, harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
 - Resuspend the cells in FACS buffer containing the fluorescently conjugated antibodies for surface markers (CD3, CD4, CD25, CCR4).
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with FACS buffer.
- Fixation, Permeabilization, and Intracellular Staining (FoxP3):
 - Resuspend the cells in fixation/permeabilization buffer according to the manufacturer's protocol.
 - Incubate for the recommended time at room temperature.
 - Wash the cells with permeabilization buffer.
 - Resuspend the cells in permeabilization buffer containing the anti-FoxP3 antibody.
 - Incubate for 30 minutes at room temperature in the dark.



- Wash the cells twice with permeabilization buffer.
- Data Acquisition and Analysis:
 - Resuspend the cells in FACS buffer and acquire events on a flow cytometer.
 - Gate on the lymphocyte population based on forward and side scatter.
 - Gate on CD3+ T-cells.
 - Within the T-cell gate, identify the CD4+ helper T-cell population.
 - Within the CD4+ gate, identify the Treg population as CD25+FoxP3+.
 - Determine the percentage of CCR4+ cells within the Treg population.
 - Calculate the percentage of Treg depletion for each concentration of the CCR4 inhibitor compared to the untreated and isotype controls.

In Vivo Mouse Tumor Model for Evaluating CCR4 Inhibitors

This protocol outlines a general procedure for assessing the anti-tumor efficacy of a CCR4 inhibitor in a syngeneic mouse tumor model.

Materials:

- Immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the tumor model)
- Syngeneic tumor cell line that expresses the CCR4 ligands (CCL17/CCL22) or a tumor model with a high infiltration of Tregs.
- CCR4 inhibitor (a species-specific anti-mouse CCR4 antibody is required) and isotype control antibody
- Phosphate-Buffered Saline (PBS) or other appropriate vehicle
- Calipers for tumor measurement



Syringes and needles for tumor cell inoculation and antibody administration

Protocol:

- Tumor Cell Inoculation:
 - Culture the chosen tumor cell line and harvest the cells during the logarithmic growth phase.
 - \circ Wash the cells with sterile PBS and resuspend them at the appropriate concentration for inoculation (e.g., 1 x 10⁶ cells in 100 μ L of PBS).
 - Subcutaneously inject the tumor cell suspension into the flank of each mouse.
- Treatment Administration:
 - Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control, CCR4 inhibitor).
 - Administer the CCR4 inhibitor and control antibodies via the appropriate route (e.g., intraperitoneal injection) at the predetermined dose and schedule.
- Tumor Growth Monitoring:
 - Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
 - Monitor the body weight and overall health of the mice throughout the experiment.
- Endpoint and Analysis:
 - The experiment can be terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.
 - At the endpoint, euthanize the mice and excise the tumors.
 - Tumor weight can be measured as an additional endpoint.



- Tumors can be processed for further analysis, such as:
 - Immunohistochemistry (IHC): To visualize the infiltration of different immune cell populations (e.g., CD8+ T-cells, Tregs).
 - Flow Cytometry: To quantify the proportions of various immune cell subsets within the tumor microenvironment.
- Data Analysis:
 - Plot the mean tumor growth curves for each treatment group.
 - Perform statistical analysis to determine the significance of the differences in tumor growth between the treatment groups.
 - Analyze the data from IHC and flow cytometry to assess the impact of the CCR4 inhibitor on the tumor immune microenvironment.

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Methodological & Application





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